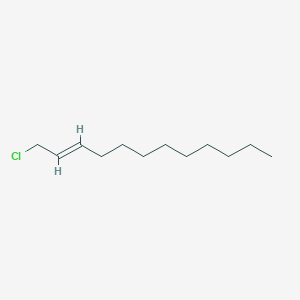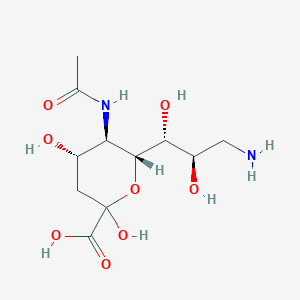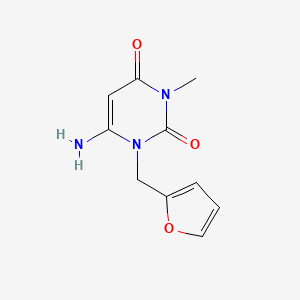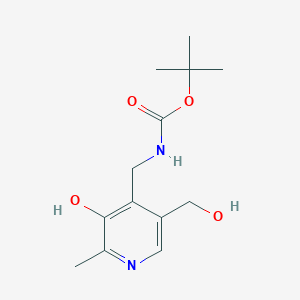
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis pathways for steroid derivatives similar to "21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt" involve multi-step chemical reactions, including oxidation, reduction, and functional group transformations. One method details the preparation of related compounds through the rearrangement of epoxy steroids by mineral acids, followed by stereospecific reduction and acetoxylation processes. This method highlights the importance of introducing functional groups like acetoxy to achieve desired stereochemistry and yield enhancements (Gregory et al., 1966).
Molecular Structure Analysis
The molecular structure of steroid derivatives is characterized by their cyclopentanoperhydrophenanthrene core, with various functional groups attached that define their chemical behavior. X-ray diffraction analysis provides detailed insights into their crystal structure, confirming the presence of specific functional groups and their configurations. One study describes the crystal structure of a closely related steroid, detailing the conformation of its rings and substituents, which are crucial for understanding its chemical and biological activities (Chávez-Riveros et al., 2014).
Chemical Reactions and Properties
Steroid derivatives undergo a variety of chemical reactions, including oxidation, reduction, and epoxidation, which are essential for introducing or modifying functional groups. These reactions are pivotal for the synthesis of complex steroids and their derivatives. The functional group transfer reaction, for instance, demonstrates the ability to introduce new functional groups at specific positions, expanding the range of possible derivatives and their applications (Girdhar & Ishar, 2002).
Physical Properties Analysis
The physical properties of steroid derivatives, such as solubility, crystal form, and melting point, are influenced by their molecular structure and the presence of specific functional groups. Studies on the crystal forms of hydrocortisone esters, for example, reveal how the arrangement of molecules in the crystal lattice and the presence of solvent molecules affect their reactivity and stability (Byrn & Kessler, 1987).
Safety And Hazards
Propriétés
Numéro CAS |
70795-33-4 |
|---|---|
Nom du produit |
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt |
Formule moléculaire |
C₂₅H₃₃NaO₇ |
Poids moléculaire |
468.52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






